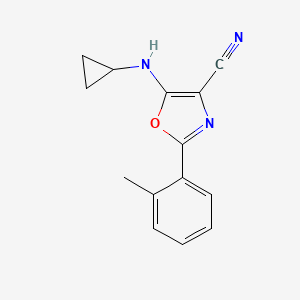
5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are compounds that target the JAK family of enzymes involved in the regulation of immune responses. CP-690,550 has shown promising results in preclinical and clinical studies for the treatment of various autoimmune and inflammatory diseases.
Mécanisme D'action
5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile exerts its therapeutic effects by inhibiting the activity of JAK enzymes, particularly JAK3. JAK3 is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), which plays a crucial role in the activation and proliferation of T cells. By inhibiting JAK3, 5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile can prevent the activation and proliferation of T cells, thereby reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects:
5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to effectively reduce inflammation and prevent tissue damage in various preclinical and clinical studies. It has been shown to reduce the levels of several cytokines, including IL-2, interferon-gamma (IFN-gamma), and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of autoimmune and inflammatory diseases. 5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has also been shown to reduce the number of activated T cells and inhibit the production of autoantibodies in animal models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has several advantages for lab experiments, including its high specificity for JAK3 and its ability to effectively inhibit JAK enzymes in vivo. However, it also has some limitations, including its potential for off-target effects and its relatively short half-life in vivo. These limitations can be overcome by using appropriate controls and optimizing the dosing regimen.
Orientations Futures
There are several future directions for the research on 5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile, including the development of more potent and selective JAK inhibitors, the investigation of its potential for the treatment of other autoimmune and inflammatory diseases, and the exploration of its combination therapy with other immunomodulatory agents. Further studies are also needed to better understand the long-term safety and efficacy of 5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile in humans.
Méthodes De Synthèse
The synthesis of 5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile involves several steps, starting from the reaction of 2-methylbenzaldehyde with ethyl cyanoacetate to form 2-methyl-3-phenylacrylonitrile. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-methyl-3-phenyl-5-hydroxymethylisoxazole. The final step involves the reaction of this intermediate with cyclopropylamine and phosphorus oxychloride to form 5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile.
Applications De Recherche Scientifique
5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively inhibit JAK enzymes, which play a key role in the signaling pathways involved in immune responses. By blocking these enzymes, 5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile can help reduce inflammation and prevent tissue damage in these diseases.
Propriétés
IUPAC Name |
5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-4-2-3-5-11(9)13-17-12(8-15)14(18-13)16-10-6-7-10/h2-5,10,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHYEERPPGXASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NC3CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

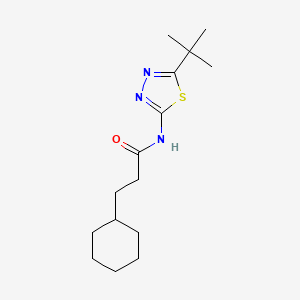
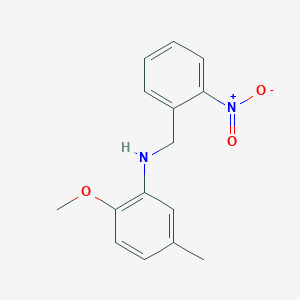
![2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5714041.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5714055.png)
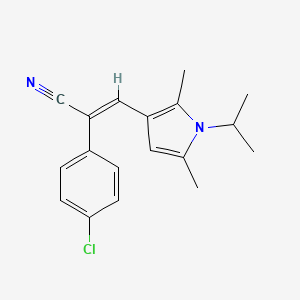
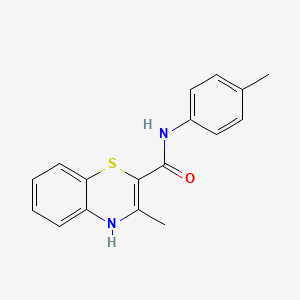
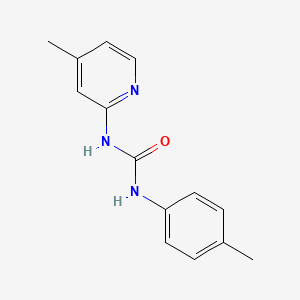

![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5714094.png)
![N-[4-(dimethylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5714116.png)

![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5714131.png)

